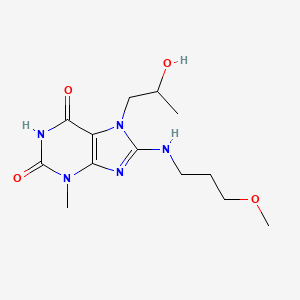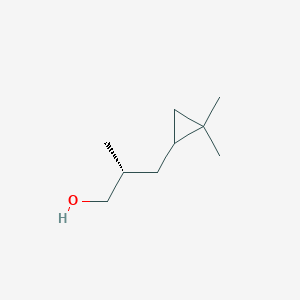
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol, also known as DCDPM, is a chiral alcohol compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound has shown promise in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol in lab experiments is its high purity and stability. This makes it easier to control for variables and ensure accurate results. However, one limitation is that (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is relatively expensive compared to other compounds, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies on the mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol may provide insight into its therapeutic effects and potential applications. Another area of interest is the development of more efficient and cost-effective synthesis methods for (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol. Finally, the use of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol in combination with other compounds may provide synergistic effects and enhance its therapeutic potential.
Synthesemethoden
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol can be synthesized through a multistep process involving the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting intermediate is then treated with a chiral auxiliary to produce the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been studied extensively for its potential applications in the pharmaceutical industry. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. Additionally, (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)4-8-5-9(8,2)3/h7-8,10H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBWHYVCUIFRMY-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2936440.png)
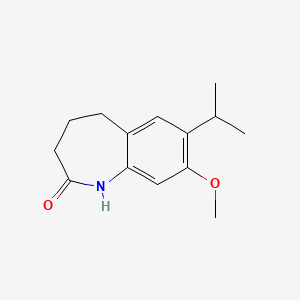
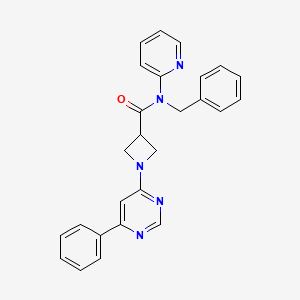
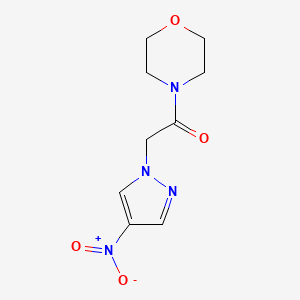



![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)

![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)


![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
